molecular formula C7H13N3O B8008708 3-ethoxy-1-ethyl-1H-pyrazol-4-amine CAS No. 1356543-57-1

3-ethoxy-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B8008708
CAS No.: 1356543-57-1
M. Wt: 155.20 g/mol
InChI Key: JTKWRXVNTQNPOL-UHFFFAOYSA-N
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Description

3-Ethoxy-1-ethyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by an ethoxy group at position 3 and an ethyl group at position 1 of the pyrazole ring. Its molecular formula is C₆H₁₁N₃O, with a molecular weight of 141.17 g/mol (calculated from the formula). The SMILES notation is CCOC1=NN(C=C1N)CC, and its InChIKey is VQNRBFXKOWOEAC-UHFFFAOYSA-N .

Properties

IUPAC Name

3-ethoxy-1-ethylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-3-10-5-6(8)7(9-10)11-4-2/h5H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKWRXVNTQNPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401287437
Record name 1H-Pyrazol-4-amine, 3-ethoxy-1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356543-57-1
Record name 1H-Pyrazol-4-amine, 3-ethoxy-1-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356543-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazol-4-amine, 3-ethoxy-1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-1-ethyl-1H-pyrazol-4-amine typically involves the condensation of ethyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent functionalization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-1-ethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and pyrazole oxides, which have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development
3-Ethoxy-1-ethyl-1H-pyrazol-4-amine exhibits promising biological activities that make it a candidate for drug development. Its structural features allow it to interact with various biological targets, including enzymes and receptors.

Anticancer Properties

Recent studies have shown that derivatives of this compound possess significant anticancer activity. For example, derivatives with hydrazone moieties demonstrated cytotoxic effects against cancer cell lines such as melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The most active derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against these cancer types .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Similar pyrazole derivatives have shown broad-spectrum activity against various pathogens, suggesting potential as a lead compound for developing new antimicrobial agents .

Agricultural Applications

Fungicide and Herbicide Potential
Due to its bioactive properties, this compound may be utilized as a fungicide or herbicide. Its structural similarity to known triazole fungicides indicates that it could effectively control fungal diseases in crops . This application is particularly relevant in the context of sustainable agriculture, where the need for effective yet environmentally friendly pesticides is increasing.

Materials Science

Synthesis of Novel Materials
In materials science, this compound can be employed in synthesizing novel materials with unique electronic or optical properties. The presence of both pyrazole and triazole rings enhances its reactivity and solubility, making it suitable for various applications in material development .

Study on Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer potential of pyrazole derivatives. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to their ability to inhibit specific enzymes involved in cancer progression .

Agricultural Efficacy Study

Another study focused on the agricultural applications of pyrazole derivatives as fungicides. The results demonstrated that these compounds effectively inhibited fungal growth in crops, showcasing their potential as eco-friendly alternatives to traditional pesticides .

Mechanism of Action

The mechanism of action of 3-ethoxy-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

3-Ethoxy-1-methyl-1H-pyrazol-4-amine

  • Molecular Formula : C₆H₁₁N₃O (identical to the target compound).
  • Key Difference : The ethyl group at position 1 is replaced by a methyl group.
  • Impact: The shorter alkyl chain (methyl vs.

4-Ethyl-1H-pyrazol-3-amine

  • Molecular Formula : C₅H₉N₃.
  • Key Differences :
    • Substituent positions: Ethyl group at position 4 instead of 1.
    • Absence of an ethoxy group.
  • Impact: Positional isomerism can significantly affect electronic distribution and hydrogen-bonding capacity.

3-Methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine

  • Molecular Formula : C₈H₁₀N₆.
  • Key Differences :
    • A pyrimidine ring replaces the ethoxy group at position 3.
    • Methyl group at position 3 instead of ethoxy.
  • The compound exhibits a higher melting point (211–215°C) compared to ethoxy-substituted pyrazoles, likely due to increased crystallinity from aromatic stacking .

3-Chloro-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine

  • Molecular Formula : C₇H₇ClN₆.
  • Key Differences :
    • Chlorine substituent at position 3 instead of ethoxy.
  • This compound has a lower melting point (146–148°C) than its methyl counterpart, suggesting reduced lattice stability .

Lipophilicity and Solubility

  • This compound : The ethoxy group contributes to moderate polarity, balancing lipophilicity (predicted LogP ~1.2) and aqueous solubility.
  • 1-Ethyl-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine : The methoxybenzyl group increases aromatic surface area, elevating LogP (~2.8) and reducing water solubility compared to the target compound .

Biological Activity

3-Ethoxy-1-ethyl-1H-pyrazol-4-amine is a compound that belongs to the pyrazole class of heterocycles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and potential applications in medicinal chemistry.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

Enzyme Inhibition:
The compound exhibits enzyme inhibition properties by binding to active sites of specific enzymes, thereby blocking substrate access and reducing enzymatic activity. This mechanism is critical in modulating metabolic pathways and cellular processes.

Receptor Binding:
Additionally, this compound may interact with cellular receptors, influencing signal transduction pathways. This interaction can lead to alterations in cellular responses, making it a candidate for therapeutic interventions.

Biological Activities

Research indicates that compounds containing the pyrazole moiety exhibit a range of biological properties:

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including lung (H460), colorectal (HT-29), and breast cancer cells (MDA-MB-231). The mechanism often involves the inhibition of key cancer-related targets such as topoisomerase II and EGFR .

Antimicrobial Properties

The compound has been reported to possess antimicrobial activity, making it a potential candidate for developing new antibiotics. Pyrazole derivatives are known to exhibit efficacy against a range of pathogens, including bacteria and fungi.

Anti-inflammatory Effects

This compound may also demonstrate anti-inflammatory properties. Studies suggest that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, which could be beneficial in treating conditions such as arthritis .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives similar to this compound:

  • Anticancer Study:
    A study evaluated the cytotoxic effects of various pyrazole derivatives on MDA-MB-231 breast cancer cells. The results indicated that certain substitutions on the pyrazole ring significantly enhanced antiproliferative activity, with IC50 values comparable to established chemotherapeutics like Doxorubicin .
  • Antimicrobial Evaluation:
    Another investigation assessed the antimicrobial efficacy of several pyrazole compounds against common bacterial strains. The results showed that some derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Data Table: Biological Activities of Pyrazole Derivatives

Compound NameStructure FeaturesBiological ActivityIC50/MIC Values
3-Ethoxy-1-ethyl-1H-pyrazol-4-aminesPyrazole ringAnticancerIC50 < 10 µM
5-(3-Ethoxy-pyrazol) derivativesPyrazole ringAntimicrobialMIC = 8 µg/mL
2-(1H-indole)pyrazolesIndole and pyrazole ringsAnti-inflammatoryIC50 = 15 µM
4-Methyl-thiadiazole derivativesThiadiazole ringAnticancerIC50 = 12 µM

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-ethoxy-1-ethyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a pyrazole core (e.g., 3-iodo-1-ethyl-1H-pyrazol-4-amine) and perform nucleophilic substitution using ethoxide. Ethanol or DMSO is typically used as a solvent with a base (e.g., Cs₂CO₃) and copper(I) catalyst at 35–50°C for 24–48 hours .

  • Step 2 : Purify via column chromatography (ethyl acetate/hexane gradients) and confirm structure using 1H NMR^1 \text{H NMR} (e.g., δ 7.45 ppm for pyrazole protons) and HRMS .

  • Optimization : Increase yield by adjusting catalyst loading (e.g., 5–10 mol% CuBr) or using microwave-assisted synthesis to reduce reaction time .

    Reaction Parameters Example Conditions
    SolventDMSO, ethanol
    Temperature35–50°C
    CatalystCuBr (5–10 mol%)
    BaseCs₂CO₃
    Yield17–74% (varies with substituents)

Q. How is the structure of this compound confirmed experimentally?

  • Analytical Workflow :

  • NMR Spectroscopy : Assign peaks using 1H NMR^1 \text{H NMR} (e.g., ethoxy protons at δ 1.3–1.5 ppm) and 13C NMR^{13} \text{C NMR} (e.g., C-O at ~60 ppm) .
  • X-ray Crystallography : Resolve ambiguities (e.g., tautomerism) via single-crystal analysis. Use SHELX software for refinement (R factor < 0.05) .
  • Mass Spectrometry : Confirm molecular weight with HRMS (e.g., [M+H]⁺ at m/z 170.1) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected 1H NMR^1 \text{H NMR} shifts) be resolved for pyrazole derivatives?

  • Approach :

  • Hypothesis Testing : Compare experimental data with computed spectra (DFT calculations at B3LYP/6-311+G(d,p) level) to identify tautomeric or conformational effects .
  • Experimental Validation : Perform variable-temperature NMR or crystallize the compound to lock conformational states .
  • Case Study : In 1-(5-fluoropyridin-3-yl)-3-methyl-1H-pyrazol-4-amine, unexpected downfield shifts were attributed to intramolecular hydrogen bonding, resolved via X-ray diffraction .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?

  • Methodology :

  • Derivatization : Synthesize analogs (e.g., replace ethoxy with trifluoroethoxy or cyclopropoxy) and test bioactivity .

  • Biological Assays : Screen for antibacterial activity (MIC against S. aureus) or anxiolytic effects (GABA receptor binding assays) .

  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .

    Derivative Activity (Example)
    3-Trifluoroethoxy analogEnhanced lipophilicity (logP = 2.8)
    Cyclopropoxy-substitutedImproved MIC (1.2 µg/mL vs. E. coli)

Q. How can reaction byproducts or low yields in pyrazole amination be mitigated?

  • Solutions :

  • Catalyst Screening : Test palladium (e.g., Pd/C) for hydrogenation of nitro intermediates, which improves selectivity .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
  • Workflow : Monitor reactions via TLC and isolate intermediates (e.g., nitro precursors) before amination .

Data Contradiction Analysis

Q. Why do similar pyrazole derivatives exhibit divergent melting points despite identical substituents?

  • Root Cause : Polymorphism or solvent-dependent crystallization. For example, 1-(3-fluorophenyl) analogs showed a 10°C variation in melting points when crystallized from ethanol vs. acetone .
  • Resolution : Characterize polymorphs via DSC and PXRD. Use SHELXL to refine crystal packing parameters .

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